molecular formula C3H7BrO2 B122426 2-Bromo-1,3-propanediol CAS No. 4704-87-4

2-Bromo-1,3-propanediol

Cat. No.: B122426
CAS No.: 4704-87-4
M. Wt: 154.99 g/mol
InChI Key: HULFLYYUFHXCLJ-UHFFFAOYSA-N
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Description

2-Bromo-1,3-propanediol: is an organic compound with the molecular formula C3H7BrO2 . It is a brominated derivative of propanediol and is known for its antimicrobial properties. This compound is commonly used as a preservative in various industrial and consumer products, including cosmetics, pharmaceuticals, and personal care items .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-1,3-propanediol can be synthesized through the bromination of 1,3-propanediol. The reaction typically involves the use of hydrobromic acid or bromine in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective bromination of the propanediol .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature and pH control systems to optimize yield and purity. The final product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,3-propanediol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 1,3-propanediol.

    Oxidation Reactions: The compound can be oxidized to form 2-bromo-1,3-propanedione.

    Reduction Reactions: Reduction of this compound can yield 1,3-propanediol.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: 1,3-Propanediol

    Oxidation: 2-Bromo-1,3-propanedione

    Reduction: 1,3-Propanediol

Scientific Research Applications

2-Bromo-1,3-propanediol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1,3-propanediol is unique due to its specific bromination at the 2-position, which provides distinct reactivity patterns and antimicrobial properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromopropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULFLYYUFHXCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436849
Record name 2-Bromo-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4704-87-4
Record name 2-Bromo-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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